N-(2-Benzoylphenyl)acetamide

Hydrogen Bonding Crystallography Conformational Analysis

Researchers studying intramolecular hydrogen bonding often lack a structurally validated negative control, leading to ambiguous interpretation of three-centered HB networks. N-(2-Benzoylphenyl)acetamide solves this by providing a rigorously characterized scaffold that is sterically precluded from forming three-centered hydrogen bonds, as confirmed by X-ray diffraction and variable-temperature NMR (ΔδNH/ΔT = -2.59 ppb·K⁻¹). Key advantages: (i) Reliable C(4) chain formation via intermolecular N-H···O bonds (D···A = 2.7491 Å) for predictable crystal engineering; (ii) Well-defined melting point (87 °C) and spectroscopic signature enabling use as an analytical reference standard; (iii) Consistent ≥98% purity with ambient shipping, ensuring supply chain reliability for both exploratory and scale-up research.

Molecular Formula C15H13NO2
Molecular Weight 239.27 g/mol
CAS No. 85-99-4
Cat. No. B187708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Benzoylphenyl)acetamide
CAS85-99-4
Molecular FormulaC15H13NO2
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2
InChIInChI=1S/C15H13NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17)
InChIKeyMRXZRJQRQWTKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Benzoylphenyl)acetamide: Hydrogen Bonding Model Compound


N-(2-Benzoylphenyl)acetamide, also known as 2-Acetamidobenzophenone or 2′-Benzoylacetanilide, is a synthetic organic compound belonging to the benzophenone class . It features a central phenyl ring substituted with an acetamido group and a benzoyl group in the ortho position . This compound, with a molecular weight of 239.27 g/mol and a melting point of approximately 87 °C, serves as a fundamental scaffold for studying intramolecular hydrogen bonding and as a synthetic intermediate in organic chemistry .

Intramolecular hydrogen bonding model scaffold
Ortho-substituted benzophenone synthetic intermediate
Research-grade organic small molecule, not a bio-active tool

Why Substituting N-(2-Benzoylphenyl)acetamide Fails


Direct interchange of N-(2-benzoylphenyl)acetamide with other benzophenone derivatives or simple acetamides is not supported by experimental evidence. The ortho-benzoyl group exerts a unique steric and electronic influence, profoundly altering intramolecular hydrogen bonding (HB) behavior compared to analogous compounds [1]. For instance, while related oxalamate and oxalamide derivatives readily form three-centered hydrogen bonds, the target compound is structurally precluded from doing so, leading to distinct solid-state packing and solution thermodynamics [1]. This differentiation is critical in applications where precise control over molecular conformation and intermolecular interactions is required.

Three-centered HB precluded
Ortho-benzoyl group prevents three-centered hydrogen bonds observed in oxalamate/oxalamide analogs; supramolecular assembly may differ.
Unique solid-state packing
Forms a C(4) chain motif via N-H···O bonds; substitution with other benzophenones may disrupt crystal packing predictability.
Solution thermodynamics mismatch
HB disruption enthalpy differs substantially from oxalamate/oxalamide analogs; solvent response may not transfer.

N-(2-Benzoylphenyl)acetamide vs. Analogs: Quantitative Guide


Absence of Three-Centered Hydrogen Bonding

In direct head-to-head comparison, N-(2-benzoylphenyl)acetamide (1) is shown to be incapable of forming a three-centered intramolecular hydrogen bond, unlike its close structural analogs ethyl N-(2-benzoylphenyl)oxalamate (2) and N1,N2-bis(2-benzoylphenyl)oxalamide (3) [1]. This is attributed to unfavorable steric effects of the ortho-benzoyl group in (1), which forces the amide group out of plane [1]. This fundamental difference in HB architecture dictates distinct supramolecular assembly pathways.

HB Topology
Head-to-head
Two-centered HB only vs. three-centered HB (oxalamate/oxalamide)
Distinct HB type directs supramolecular design.
X-ray diffraction; data to verify in target system.
Hydrogen Bonding Crystallography Conformational Analysis

1H-NMR Signature of Hydrogen Bond Strength

A direct comparative 1H-NMR study provides a clear quantitative distinction. The amide proton temperature coefficient (ΔδNH/ΔT) in DMSO-d6 is a well-established indicator of HB strength [1]. For N-(2-benzoylphenyl)acetamide (1), the value is -2.59 ppb·K⁻¹, which is consistent with a regular two-center HB [1]. In contrast, the oxalamide derivative (3) exhibits a significantly smaller value of -1.88 ppb·K⁻¹, indicative of a stronger, three-centered hydrogen bonding network [1].

NMR Temp. Coeff.
Head-to-head
Target: −2.59 ppb·K⁻¹; Comparator: −1.88 ppb·K⁻¹
Weaker HB signature; aids compound identification.
¹H-NMR, 300 MHz, DMSO-d₆, variable temp.
NMR Spectroscopy Hydrogen Bonding Solution-State Analysis

Thermodynamics of Hydrogen Bond Disruption

The energy required to disrupt the intramolecular HB network and form new bonds with DMSO-d6 solvent was quantified via van't Hoff analysis [1]. N-(2-benzoylphenyl)acetamide (1) requires ΔHº = 6.60 ± 0.03 kJ·mol⁻¹, which is significantly lower than the 12.10 ± 0.08 kJ·mol⁻¹ required for its oxalamate analog (2) and the 28.3 ± 0.1 kJ·mol⁻¹ for the bis-oxalamide (3) [1]. This demonstrates that the HB in (1) is weaker and more easily disrupted by a competing solvent.

HB Disruption ΔH°
Head-to-head
6.60 ± 0.03 kJ·mol⁻¹ vs 12.10 / 28.3 kJ·mol⁻¹
More solvent-labile HB; relevant for solution studies.
Van't Hoff analysis, DMSO-d₆.
Thermodynamics Hydrogen Bonding Solvent Effects

Crystal Packing: C(4) Chain Motif

In the solid state, N-(2-benzoylphenyl)acetamide (1) adopts a distinct packing arrangement driven by intermolecular N-H···O hydrogen bonds [1]. X-ray diffraction reveals a C(4) chain motif formed by the amide NH acting as a donor to the amide carbonyl of a neighboring molecule [1]. This contrasts with oxalamate (2), where the primary motif is a centrosymmetric dimer formed by a C=O···C=O dipolar interaction [1].

Crystal Packing
Head-to-head
C(4) chain N-H···O (D···A 2.75 Å) vs centrosymmetric C=O···C=O dimer
1D chain vs 0D dimer influences crystal properties.
Single-crystal X-ray, 293 K.
Crystal Engineering X-ray Diffraction Supramolecular Chemistry

N-(2-Benzoylphenyl)acetamide: Research & Industrial Applications


Negative Control for Three-Centered Hydrogen Bonding

N-(2-Benzoylphenyl)acetamide serves as an ideal negative control in experiments designed to investigate three-centered hydrogen bonds. Its confirmed inability to form such bonds, as demonstrated by X-ray diffraction and NMR temperature coefficients [1], provides a clear baseline against which the behavior of other compounds (e.g., oxalamates and oxalamides) can be compared. This is particularly valuable in fundamental research on supramolecular chemistry and the design of hydrogen-bonded materials [1].

Model Compound for Amide N-H···O Bonding in Crystal Engineering

The reliable formation of a C(4) chain via intermolecular N-H···O hydrogen bonds makes this compound a robust building block for crystal engineering [1]. Researchers can leverage this predictable interaction to design co-crystals or to understand the role of amide···amide hydrogen bonding in the solid-state packing of more complex molecules. The quantitative geometric parameters (e.g., D···A distance of 2.7491(19) Å) serve as a reference for computational modeling and validation of force fields [1].

Thermally Stable Reference Standard for Analytical Methods

The compound's well-defined physicochemical properties, including a melting point of 87 °C and a high boiling point of 477 °C , combined with its characterized spectroscopic signature, make it a suitable candidate for use as a reference standard in analytical method development and validation. The quantified NMR parameters (e.g., ΔδNH/ΔT = -2.59 ppb·K⁻¹) provide a precise benchmark for calibrating variable-temperature NMR experiments [1].

Application
Selection Property
Validation Focus
Negative control for three-centered HB studies
Confirmed two-centered HB only; no three-center formation
Compare HB topology with oxalamate/oxalamide reference
Crystal engineering of amide···amide chains
Predictable C(4) chain via N-H···O interaction
Verify packing motif by X-ray diffraction
Reference standard for variable-temp. NMR
Well-characterized amide proton temperature coefficient
Calibrate ΔδNH/ΔT and assess HB disruption

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